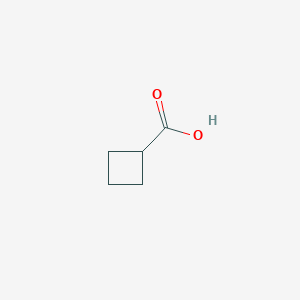

环丁烷甲酸

描述

Cyclobutanecarboxylic acid, chemically represented as C5H8O2, is a type of carboxylic acid featuring a cyclobutane backbone . This simple cyclic compound plays a significant role in a range of chemical reactions due to its unique structural characteristics and properties .

Synthesis Analysis

The synthesis of cyclobutanecarboxylic acid can be achieved via several methods, often involving the formation of the cyclobutane ring in a later step due to its high ring strain . One common method involves the intramolecular cyclization of 1,4-dibromobutane with a base to form cyclobutane, followed by the addition of a carboxyl group through oxidation . Another method involves heating 1,1-Cyclobutanedicarboxylic acid to about 160°C to release carbon dioxide, then distilling to collect the cyclobutanecarboxylic acid .

Molecular Structure Analysis

The unique four-membered ring of cyclobutanecarboxylic acid brings about several intriguing chemical properties . Compared to other cycloalkanes, cyclobutane’s ring strain is relatively high due to its angle strain and torsional strain . In cyclobutanecarboxylic acid, this ring is attached to a carboxylic acid group (-COOH), which adds polarity and the ability to participate in hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of cyclobutanecarboxylic acid chiefly involves the carboxyl group . It behaves like other carboxylic acids by participating in typical reactions such as acid-base neutralization, esterification, and amide formation . Furthermore, the cyclobutane ring can be opened under certain conditions, enabling it to participate in a wider variety of chemical transformations .

Physical And Chemical Properties Analysis

Cyclobutanecarboxylic acid is a colorless solid under standard conditions . It has a molar mass of 100.12 g/mol, a high melting point due to the strong intermolecular forces from its carboxyl group, and a characteristic sharp odor .

科学研究应用

环丁烷甲酸通过自由基氯化用于合成重要的环丁烷衍生物。这扩展了在有机化学中的应用范围,特别是在羧基取代的碳环系统中 (Nevill,1954 年)。

顺式-2-苯基环丁烷甲酸和顺式-3-(对氟苯基)环丁烷甲酸等衍生物的结构和构象已使用 X 射线衍射进行了探索。这对理解化学中的分子结构具有影响 (Reisner 等人,1983 年)。

环丁烷,包括环丁烷甲酸衍生物,在药物化学中越来越多地使用。它们独特的结构有助于生物特性,并在药物开发中具有应用,包括代谢稳定性和药效团方向 (van der Kolk 等人,2022 年)。

环丁烷甲酸衍生物的红外光谱研究提供了对它们的分子振动和“氢键”的见解,这对于理解它们的化学行为至关重要 (Thomas 等人,1968 年)。

环丁烷甲酸衍生物用于合成用于药代动力学研究的氘标记化合物,证明了它们在药物开发和材料科学中的重要性 (Yamashita 等人,2019 年)。

环丁烷甲酸银与碘的反应已被研究以了解环丁醇的合成,环丁醇是有机化学史上的一个重要化合物 (Roberts 和 Simmons,1951 年)。

作用机制

Target of Action

Cyclobutanecarboxylic acid, chemically represented as C5H8O2, is a type of carboxylic acid featuring a cyclobutane backbone . This simple cyclic compound plays a significant role in a range of chemical reactions due to its unique structural characteristics and properties . The primary target of cyclobutanecarboxylic acid is the carboxyl group, which is involved in its chemical reactivity .

Mode of Action

The mode of action of cyclobutanecarboxylic acid chiefly involves the carboxyl group. It behaves like other carboxylic acids by participating in typical reactions such as acid-base neutralization, esterification, and amide formation .

Biochemical Pathways

Cyclobutanecarboxylic acid is an intermediate in organic synthesis . For example, it is a precursor to cyclobutylamine . The cyclobutane ring can be opened under certain conditions, enabling it to participate in a wider variety of chemical transformations .

Result of Action

The result of cyclobutanecarboxylic acid’s action is the formation of new compounds through reactions such as acid-base neutralization, esterification, and amide formation . These reactions can lead to the formation of salts, esters, and amides, respectively .

Action Environment

The action of cyclobutanecarboxylic acid can be influenced by environmental factors such as temperature, pH, and the presence of other reactants. For example, the cyclobutane ring can be opened under certain conditions, enabling it to participate in a wider variety of chemical transformations .

安全和危害

未来方向

While specific future directions for cyclobutanecarboxylic acid are not mentioned in the sources, it is noted that cyclobutanecarboxylic acid has found use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials . It can be utilized as a building block in organic synthesis to construct complex molecules, especially those requiring a cyclobutane structure . Its derivatives, such as the cyclobutanecarboxylate esters and amides, also have numerous applications in the pharmaceutical industry .

生化分析

Biochemical Properties

Cyclobutanecarboxylic acid plays a significant role in various biochemical reactions due to its unique structural characteristics. The compound’s cyclobutane ring introduces angle and torsional strain, which influences its reactivity. Cyclobutanecarboxylic acid interacts with several enzymes and proteins, including those involved in esterification and amide formation . For instance, it can react with alcohols in the presence of a catalyst to form cyclobutanecarboxylate esters, or with amines to form amides . These interactions are crucial in biochemical pathways and pharmaceutical synthesis.

Cellular Effects

Cyclobutanecarboxylic acid affects various cellular processes and functions. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to participate in hydrogen bonding due to its carboxyl group allows it to interact with cellular proteins and enzymes, thereby modulating their activity . These interactions can lead to changes in gene expression and alterations in metabolic pathways, impacting overall cellular function.

Molecular Mechanism

At the molecular level, cyclobutanecarboxylic acid exerts its effects through binding interactions with biomolecules. The carboxyl group of the compound can form hydrogen bonds with amino acid residues in enzymes, leading to enzyme inhibition or activation . Additionally, cyclobutanecarboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s role in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cyclobutanecarboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that cyclobutanecarboxylic acid remains stable under standard conditions, but its reactivity can vary depending on the experimental environment . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of cyclobutanecarboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At high doses, cyclobutanecarboxylic acid can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

Cyclobutanecarboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. The compound can undergo esterification, amide formation, and other typical carboxylic acid reactions

Transport and Distribution

Within cells and tissues, cyclobutanecarboxylic acid is transported and distributed through interactions with transporters and binding proteins. The compound’s polar nature and ability to engage in hydrogen bonding facilitate its movement across cellular membranes . These interactions influence the localization and accumulation of cyclobutanecarboxylic acid within specific cellular compartments, impacting its overall activity and function.

Subcellular Localization

Cyclobutanecarboxylic acid’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to form hydrogen bonds and interact with cellular proteins plays a crucial role in its localization . Understanding the subcellular distribution of cyclobutanecarboxylic acid is essential for elucidating its biochemical functions and potential therapeutic applications.

属性

IUPAC Name |

cyclobutanecarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWOGHSRPAYOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057725 | |

| Record name | Cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a stench; [Alfa Aesar MSDS] | |

| Record name | Cyclobutanecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20493 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

3721-95-7 | |

| Record name | Cyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3721-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003721957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOBUTANECARBOXYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobutanecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOBUTANECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RDJ7C51O0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

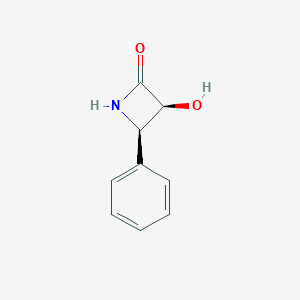

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of cyclobutanecarboxylic acid?

A1: The molecular formula of cyclobutanecarboxylic acid is C5H8O2, and its molecular weight is 100.12 g/mol.

Q2: What are some key spectroscopic characteristics of cyclobutanecarboxylic acid?

A2: Infrared (IR) spectroscopy reveals a characteristic band in the range of 935–900 cm-1 indicative of the cyclobutane ring, particularly when bands are present in the 3000–2800 cm-1 region []. Additionally, a band at 1250 cm-1 is considered a useful spectral characteristic of cyclobutanes. A consistent band representing ring C-H at a substitution site appears at 2874–2855 cm-1 [].

Q3: How does the presence of a cyclobutane ring influence the biological activity of compounds, particularly in comparison to other ring sizes?

A3: Research suggests that the cyclobutane ring size, compared to cyclopropane or cyclopentane, can significantly impact a compound's biological activity. For example, spirocyclic cyclodipeptides containing 1-amino-1-cyclobutanecarboxylic acid showed lower inhibitory activity against the caudal morphogenic system (CMS) of Chick embryos compared to analogues containing 1-amino-1-cyclopentanecarboxylic acid [].

Q4: How does the introduction of substituents like halogens or alkyl groups onto the cyclobutane ring affect the compound's activity?

A4: Introducing substituents onto the cyclobutane ring can drastically alter the compound's activity. For instance, incorporating a trifluoromethyl group into 1-aminocyclobutane-1-carboxylic acid results in analogues with distinct properties []. In another study, the addition of a fluorine atom to the phenyl ring in a cyclobutanecarboxylic acid derivative led to the development of a conformationally restricted 19F NMR label for studying membrane-bound peptides [].

Q5: What is the significance of the relative stereochemistry of substituents on the cyclobutane ring in terms of biological activity?

A5: Stereochemistry plays a crucial role in determining the biological activity of cyclobutanecarboxylic acid derivatives. The four stereoisomers of 1-amino-2-(hydroxymethyl)cyclobutanecarboxyclic acid were synthesized and evaluated for their binding affinity to the glycine binding site of the NMDA receptor. The study found variations in potency among the isomers, highlighting the importance of stereochemistry in ligand-receptor interactions [].

Q6: Does incorporating a cyclobutane ring into a molecule necessarily enhance its activity compared to its acyclic counterpart?

A6: Not necessarily. While a cyclobutane ring can introduce conformational restrictions that may be beneficial for activity, it's not a guaranteed enhancer. The overall structure-activity relationship is complex and depends on the specific target and desired activity. For instance, (+/-)-trans-2-(Aminomethyl)cyclobutanecarboxylic acid hydrochloride, a rigid analogue of gamma-aminobutyric acid (γAbu), showed significantly lower binding affinity to γAbu receptors compared to γAbu itself [].

Q7: Are there specific structural features within cyclobutanecarboxylic acid derivatives that make them suitable for targeting certain receptors or enzymes?

A7: Yes, the presence of specific functional groups and their spatial arrangement within cyclobutanecarboxylic acid derivatives contribute to their ability to interact with particular biological targets. For instance, the carboxyl group, often present in these compounds, can participate in hydrogen bonding or ionic interactions with amino acid residues in the active site of enzymes or receptors. Moreover, the constrained conformation imposed by the cyclobutane ring might improve selectivity by limiting the possible binding orientations of the molecule. Further research focusing on the specific interactions between these derivatives and their targets would provide a more comprehensive understanding of the structure-activity relationships.

Q8: What are some of the known biological targets of cyclobutanecarboxylic acid derivatives?

A8: Research indicates that cyclobutanecarboxylic acid derivatives can interact with various biological targets, including:

- Amino acid transporters: Studies show that trans-1-amino-3-fluorocyclobutanecarboxylic acid (FACBC), a PET tracer, is transported into prostate cancer cells primarily via sodium-dependent amino acid transporters, specifically ASCT2 [].

- Gamma-aminobutyric acid (GABA) receptors: Certain cyclobutanecarboxylic acid derivatives act as GABA receptor agonists, potentially influencing neurotransmission [].

- N-methyl-D-aspartate (NMDA) receptors: Some derivatives show activity as ligands for the glycine binding site of the NMDA receptor, which is involved in excitatory neurotransmission [, ].

- Proline dehydrogenase (PRODH): Studies have explored cyclobutanecarboxylic acid and its derivatives as inhibitors of PRODH, an enzyme involved in proline metabolism and implicated in cancer cell metabolism [].

Q9: How does the interaction of cyclobutanecarboxylic acid derivatives with these targets translate into their observed effects?

A9: The downstream effects of these interactions are diverse and depend on the specific target and the derivative's mechanism of action. For example:

- Inhibition of PRODH: By inhibiting PRODH, cyclobutanecarboxylic acid derivatives could potentially disrupt proline metabolism in cancer cells, leading to antiproliferative effects [].

- Modulation of GABAergic signaling: Agonists of GABA receptors can enhance inhibitory neurotransmission, potentially leading to sedative or anticonvulsant effects [].

- Influence on NMDA receptor activity: Derivatives acting on the glycine binding site of NMDA receptors can modulate receptor activity, with potential implications for learning, memory, and neuroprotection [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide](/img/structure/B193223.png)

![(19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B193278.png)